

electrochemical properties of aluminum-lead systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum;lead

Cat. No.: B14274129

[Get Quote](#)

An In-depth Technical Guide on the Electrochemical Properties of Aluminum-Lead Systems

Introduction

The study of aluminum-lead (Al-Pb) systems is a specialized area within materials science and electrochemistry, primarily driven by the quest to enhance the performance of lead-acid batteries.^[1] Lead (Pb) and its alloys are the foundational materials for the grids in these batteries, but they suffer from limitations such as high weight, low mechanical strength, and susceptibility to corrosion and sulfation in the acidic electrolyte.^[1] The addition of aluminum (Al) to lead has been investigated as a method to mitigate these issues. Aluminum is attractive due to its low density, high theoretical specific capacity, and its ability to form a passivating oxide layer.^{[2][3]}

This technical guide provides a comprehensive overview of the core electrochemical properties of Al-Pb systems. It covers the fundamental phase relationships, corrosion behavior, and anodic characteristics, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and engineers working in materials science, electrochemistry, and energy storage development.

Phase Equilibria and Microstructure

Understanding the phase diagram of the Al-Pb binary system is crucial as the microstructure of the alloy dictates its mechanical and electrochemical properties. The Al-Pb system is

characterized by a monotectic reaction and a wide miscibility gap in the liquid state, meaning aluminum and lead are largely immiscible at most compositions and temperatures.[4][5][6]

The solubility of solid lead in aluminum and solid aluminum in lead is extremely low.[7][6] This immiscibility leads to the formation of distinct phases: an aluminum-rich phase and a lead-rich phase.[6] The microstructure typically consists of lead particles distributed within an aluminum matrix or vice versa, depending on the composition. This phase separation can be challenging during alloy preparation but is also key to the material's application, for instance, in self-lubricating bearings where the soft lead phase acts as a lubricant within the harder aluminum matrix.[6]

Electrochemical Properties

The addition of aluminum to lead significantly modifies the electrochemical behavior of the resulting alloy, particularly its corrosion resistance and anodic performance in environments relevant to lead-acid batteries (typically 4 M H₂SO₄).

Corrosion Behavior

Research has consistently shown that alloying lead with small amounts of aluminum can enhance its corrosion resistance. The addition of up to 1.5% aluminum by weight leads to a significant decrease in both the corrosion current density (I_{corr}) and the passivation current density (I_{pass}).[1][8] This improvement is attributed to the formation of a more stable and protective passive layer on the alloy's surface. Furthermore, aluminum helps to reduce the sulfation phenomenon—the formation of an insulating layer of lead sulfate (PbSO₄) on the electrode surface—by facilitating the transformation of PbSO₄ and PbO to conductive PbO₂.[1]

The improved corrosion resistance contributes directly to an extended service life for lead-acid batteries, with studies showing a potential increase of up to 51.15%.[1]

```
// Nodes Pb [label="Pure Lead (Pb) Grid", fillcolor="#F1F3F4", fontcolor="#202124"]; H2SO4 [label="H2SO4 Electrolyte", fillcolor="#F1F3F4", fontcolor="#202124"]; Pb_Al [label="Al-Pb Alloy Grid", fillcolor="#F1F3F4", fontcolor="#202124"]; Corrosion [label="Corrosion & Sulfation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PbSO4 [label="Formation of\ninsulating PbSO4 layer", fillcolor="#FBBC05", fontcolor="#202124"]; Reduced_Life [label="Reduced Battery\nLifetime", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Al_Addition [label="Addition of Al (≤1.5%)", shape=ellipse,
```

```
fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_Passivation [label="Improved Passivation\n(Stable Oxide Layer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduced_Corrosion [label="Reduced Corrosion\n(Lower Icorr & Ipass)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Facilitated_Conversion [label="Facilitates\nPbSO4 → PbO2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increased_Life [label="Increased Battery\nLifetime", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges Pb -> Corrosion [label="Reacts with"]; H2SO4 -> Corrosion; Corrosion -> PbSO4 [label="Leads to"]; PbSO4 -> Reduced_Life [label="Causes"];
```

```
Pb_Al -> Al_Addition [style=invis]; Al_Addition -> Improved_Passivation [label="Promotes"]; Al_Addition -> Facilitated_Conversion [label="Aids"]; Improved_Passivation -> Reduced_Corrosion [label="Results in"]; Facilitated_Conversion -> Reduced_Corrosion; Reduced_Corrosion -> Increased_Life [label="Leads to"];
```

```
{rank=same; Pb; Pb_Al;} {rank=same; Corrosion; Al_Addition;} {rank=same; PbSO4; Improved_Passivation; Facilitated_Conversion;} {rank=same; Reduced_Life; Reduced_Corrosion;} {rank=same; Increased_Life; }
```

Effect of Aluminum on Lead Corrosion Mechanism.

Anodic Behavior

In applications such as zinc electrowinning, Al/Pb-Ag composite anodes have been studied. Compared to traditional Pb-Ag anodes, the Al/Pb-Ag anodes exhibit a longer stabilization time for the anodic layer.^[8] While initially showing a higher potential for the oxygen evolution reaction (OER), the potential gradually decreases and stabilizes at a lower value than the conventional anode.^[8] The microstructure of the anodic layer on the Al/Pb-Ag anode is characterized by well-oriented rectangular crystallites of PbSO₄, which is attributed to the aluminum matrix.^[8] This results in a more conductive and active β -PbO₂ phase on the anodic layer, leading to higher corrosion resistance.^[8]

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from electrochemical and metallurgical studies of Al-Pb systems.

Table 1: Electrochemical Corrosion Parameters of Pb-Al Alloys in 4 M H₂SO₄

Alloy Composition	Corrosion Potential (E _{corr}) (mV vs. SCE)	Corrosion Current Density (I _{corr}) (μA/cm ²)	Passivation Current Density (I _{pass}) (μA/cm ²)
Pure Pb	-950	25.0	45.0
Pb-0.5%Al	-980	18.0	30.0
Pb-0.8%Al	-1050	15.0	25.0
Pb-1.0%Al	-1100	12.0	20.0
Pb-1.5%Al	-1200	8.0	15.0

Data sourced from potentiodynamic polarization studies.[1][7]

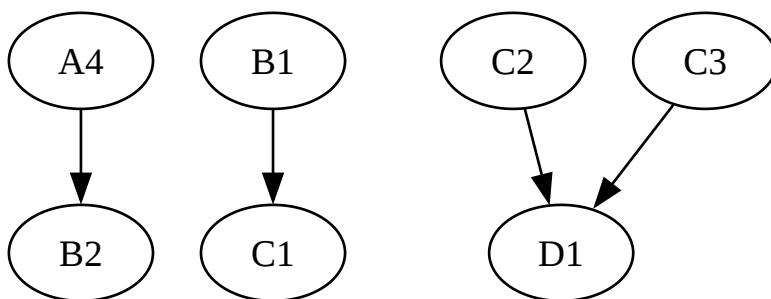
Table 2: Mechanical Properties (Hardness) of Pb-Al Cast Alloys

Alloy Composition	Initial Hardness (HV)	Max Hardness Achieved (HV)	Time to Max Hardness	Stable Hardness after 3 days (HV)
Pure Pb	5.00	-	-	-
Pb-0.5%Al	11.02	13.15	2 h	11.45
Pb-0.8%Al	11.30	13.35	30 min	11.45
Pb-1.0%Al	11.37	14.50	2 h 20 min	11.45
Pb-1.5%Al	11.49	15.50	1 h 55 min	11.45

Hardness measured using the Vickers method under a 2 kgf load.[1][7]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for studying the electrochemical properties of Al-Pb systems.


Alloy Preparation and Sample Fabrication

- Alloy Casting: Prepare alloys using high-purity metals (e.g., Pb 99.98%, Al 99.85%).^{[1][7]} Melt the required quantities in a suitable crucible under a protective atmosphere to prevent oxidation. Cast the molten alloy into molds to create cylindrical or rectangular samples.
- Sample Preparation: Machine the cast alloys into working electrodes of a specific geometry (e.g., 1 cm² exposed area).
- Surface Treatment: Before each electrochemical test, mechanically polish the electrode surface using a sequence of abrasive papers (e.g., 400, 600, and 1200 grit) to ensure a fresh and reproducible surface.^[7]
- Cleaning: Rinse the polished electrodes with distilled water and dry them thoroughly.^[7]

Electrochemical Measurements

A standard three-electrode electrochemical cell is used for measurements.^{[1][9]}

- Working Electrode (WE): The prepared Al-Pb alloy sample.
- Reference Electrode (RE): A Saturated Calomel Electrode (SCE) is commonly used.^[1]
- Counter Electrode (CE): A platinum wire or sheet serves as the auxiliary electrode.^{[1][9]}
- Electrolyte: For lead-acid battery studies, a 4 M H₂SO₄ solution is typical.^[1]

[Click to download full resolution via product page](#)

Workflow for Electrochemical Analysis of Al-Pb Alloys.

Protocol for Potentiodynamic Polarization:

- Stabilization: Immerse the three electrodes in the electrolyte and allow the system to stabilize by monitoring the open-circuit potential (OCP) for a set period (e.g., 5 minutes) until a steady value is reached.[1]
- Potential Sweep: Sweep the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -1500 mV to +2500 mV vs. SCE).[1]
- Scan Rate: Use a slow scan rate, such as 2 mV/s, to allow the system to remain in a quasi-steady state.[1]
- Data Analysis: From the resulting polarization curve ($\log(I)$ vs. E), determine key kinetic parameters such as the corrosion potential (E_{corr}), corrosion current density (I_{corr}) via Tafel extrapolation, and the passivation current density (I_{pass}).[1]

Protocol for Electrochemical Impedance Spectroscopy (EIS):

- Stabilization: As with polarization, begin by stabilizing the system at its OCP.
- Frequency Scan: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
- Data Presentation: Plot the impedance data as Nyquist and Bode plots.
- Data Analysis: Analyze the spectra by fitting the data to an appropriate equivalent electrical circuit model to extract information about the resistance and capacitance of the electrode/electrolyte interface, including charge transfer resistance and double-layer capacitance.

Conclusion

The incorporation of aluminum into lead alloys presents a viable strategy for enhancing the performance of materials used in demanding electrochemical applications, most notably as grids in lead-acid batteries. The addition of small percentages of aluminum improves corrosion resistance, reduces sulfation, and increases the mechanical hardness of the lead matrix.[1]

These benefits translate to a longer operational lifetime and greater durability. The immiscibility

of the Al-Pb system governs the alloy's microstructure, which is fundamental to its behavior.^[4] ^[6] A thorough understanding of the electrochemical properties, guided by systematic experimental investigation using techniques like potentiodynamic polarization and EIS, is essential for optimizing these materials for next-generation energy storage solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peacta.org [peacta.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 5. do.eva.id [do.eva.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. matsc.ktu.lt [matsc.ktu.lt]
- To cite this document: BenchChem. [electrochemical properties of aluminum-lead systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14274129#electrochemical-properties-of-aluminum-lead-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com